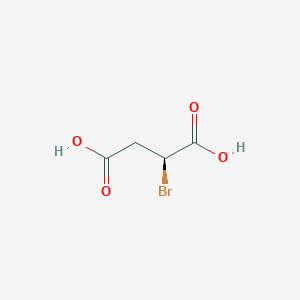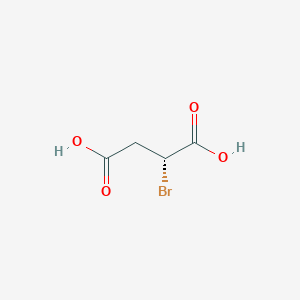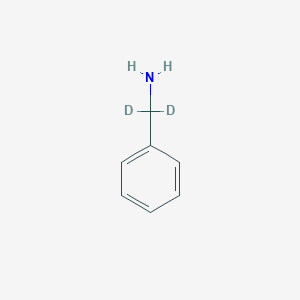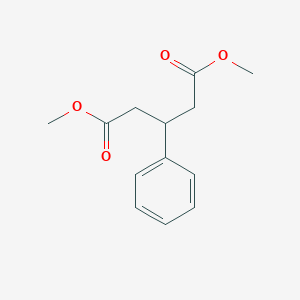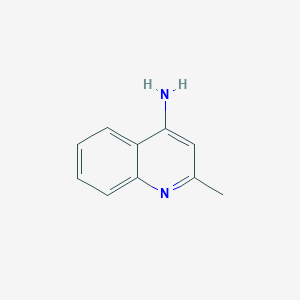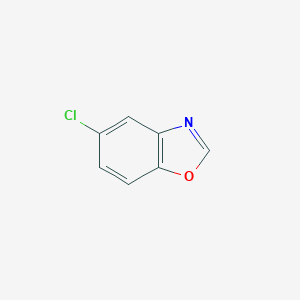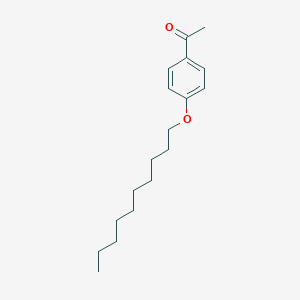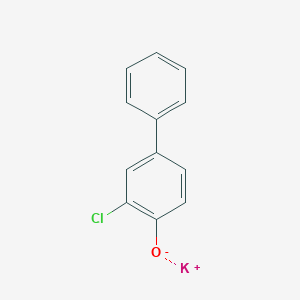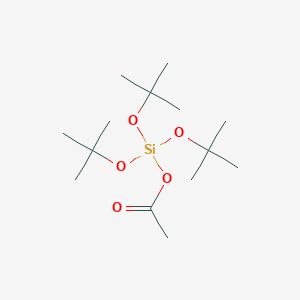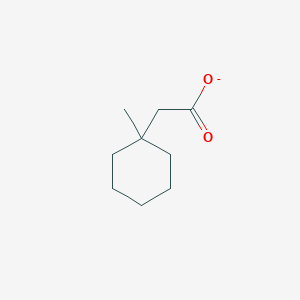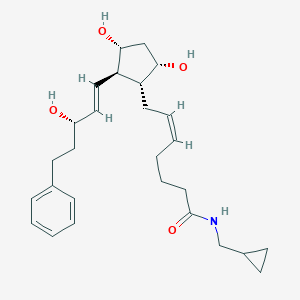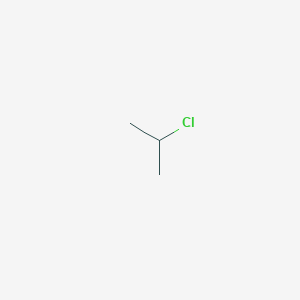
2-Chloropropane
Overview
Description
2-Chloropropane, also known as isopropyl chloride, is an organochlorine compound with the molecular formula C3H7Cl. It is a colorless liquid with a chloroform-like odor and is less dense than water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
2-Chloropropane, also known as isopropyl chloride, is primarily involved in radical substitution reactions . The primary targets of this compound are the hydrogen atoms in organic compounds, where it replaces a hydrogen atom through a radical substitution process .
Mode of Action
The mode of action of this compound involves a radical substitution mechanism. In this process, a hydrogen atom is abstracted from an organic compound, leading to the formation of an alkyl radical . This newly-formed alkyl radical can then react with another molecule of this compound, resulting in the formation of a new chlorine radical and the reaction product, chloropropane .
Biochemical Pathways
The biochemical pathway of this compound involves electrophilic substitution reactions . In these reactions, the this compound reactant acts as an electrophile, reacting with other compounds in the system . This process can lead to the formation of various products, depending on the specific conditions and reactants present .
Result of Action
The result of this compound’s action is the formation of new compounds through radical substitution reactions . This can lead to changes in the chemical composition of the system, with potential impacts on biochemical processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloropropane are not well-studied. It is known that this compound can undergo reactions typical of alkyl halides. For example, it can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other groups .
Cellular Effects
It has been reported that exposure to high concentrations of this compound can cause toxic effects in animals . These effects include changes in behavior, appearance, growth, and mortality .
Molecular Mechanism
It is known that alkyl halides like this compound can react with nucleophiles, leading to the replacement of the halogen atom . This can potentially lead to the formation of new compounds within the cell.
Temporal Effects in Laboratory Settings
It is known that this compound can cause acute toxic effects in animals when exposed to high concentrations .
Dosage Effects in Animal Models
It has been reported that exposure to high concentrations of this compound can cause toxic effects in animals . These effects include changes in behavior, appearance, growth, and mortality .
Metabolic Pathways
It is known that alkyl halides like this compound can undergo nucleophilic substitution reactions, which could potentially lead to its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropropane can be synthesized through several methods:
Radical Halogenation: This method involves the chlorination of propane in the presence of ultraviolet light or heat.
Reaction with Hydrochloric Acid: Propylene can react with hydrochloric acid to produce this compound.
Reaction with Thionyl Chloride: Isopropanol can be converted to this compound by reacting with thionyl chloride in the presence of pyridine.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of propane using chlorine gas under controlled conditions. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
2-Chloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Elimination Reactions: When treated with strong bases, this compound can undergo dehydrohalogenation to form propene.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are typically used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired reaction.
Major Products Formed:
Isopropanol: Formed through nucleophilic substitution.
Propene: Formed through elimination reactions.
Scientific Research Applications
2-Chloropropane has several scientific research applications:
Comparison with Similar Compounds
2-Chloropropane can be compared with other similar compounds such as 1-chloropropane and 2-bromopropane:
1-Chloropropane: This isomer has the chlorine atom attached to the first carbon atom, whereas this compound has it attached to the second carbon atom.
2-Bromopropane: Similar to this compound but with a bromine atom instead of chlorine.
Uniqueness of this compound: this compound is unique due to its specific reactivity as an alkylating agent and its applications in organic synthesis. Its position isomerism with 1-chloropropane and the presence of a secondary carbon atom make it distinct in terms of chemical behavior and industrial applications .
Properties
IUPAC Name |
2-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047739 | |
| Record name | 2-Chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline] | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP) | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1) | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.7 (AIR= 1) | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
515.0 [mmHg], 515.3 mm Hg at 25 °C | |
| Record name | 2-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
75-29-6 | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU39J8AJ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-178.9 °F (NTP, 1992), -117.2 °C | |
| Record name | 2-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloropropane?
A1: this compound has a molecular formula of C3H7Cl and a molecular weight of 78.54 g/mol. []
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, research has explored the vibrational spectrum of this compound, including analysis of torsional transitions and determination of the barrier to internal rotation using infrared and Raman spectroscopy. [] Additionally, the structure of deuterated liquid this compound has been investigated using neutron diffraction. []
Q3: Has the stability of bis(2-chloroethyl)sulfide (sulfur mustard) been studied in materials containing this compound?
A3: Research has shown that this compound is an effective solvent for extracting bis(2-chloroethyl)sulfide from various matrices, including brick, concrete, ceramic tile, and polymers. []
Q4: Can this compound be used to synthesize cumene?
A4: Yes, this compound can be reacted with benzene in the presence of a chloroaluminate ionic liquid catalyst to produce cumene. [] Optimization studies have explored factors such as reaction temperature, catalyst loading, and reactant ratios to enhance cumene yield. []
Q5: What is the role of this compound in the synthesis of 2-isopropyl-2-adamantyl acrylate?
A5: this compound is used to create an isopropyl-substituted active intermediate from 2-adamantanone under metallic catalysis. This intermediate subsequently reacts with acrylic anhydride to yield 2-isopropyl-2-adamantyl acrylate. []
Q6: How does this compound behave in the presence of a fluoro-magnesia catalyst?
A6: In the presence of an alkali metal-doped fluoro-magnesia catalyst, this compound can undergo dehydrochlorination to produce 2,3,3,3-tetrafluoropropene. [] This reaction highlights the potential of this compound as a feedstock for producing fluorinated olefins.
Q7: Can this compound be converted to propylene?
A7: Yes, this compound can be catalytically converted to propylene in the presence of hydrogen using a catalyst comprising a Group VIII metal (e.g., platinum) and a Group IB metal (e.g., copper). []
Q8: How does this compound react in the presence of chromia aerogel catalysts?
A8: Chromia aerogel catalysts facilitate the complete combustion of this compound, primarily producing carbon dioxide, water, and hydrogen chloride at mild temperatures (around 550 K). [] This contrasts with traditional volatile organic compound combustion catalysts that typically yield dehydrochlorination products at these temperatures.
Q9: Have there been any computational studies on the dissociation of this compound?
A10: Yes, high-level ab initio calculations, specifically at the CCSD(T)/CBS level of theory with high-level corrections, have been performed to determine the 0 K dissociation limit (E0) for the formation of C3H7+ from this compound. []
Q10: How do structural modifications to this compound analogs impact their insecticidal activity?
A11: Research on DDT analogs revealed that replacing aliphatic chlorine atoms in this compound with methyl groups resulted in compounds with lower toxicity but retained insecticidal activity. Additionally, structure-activity studies emphasized the importance of steric factors in the toxicity of DDT-type molecules. []
Q11: What analytical methods are used to detect and quantify this compound in pharmaceuticals?
A12: Headspace gas chromatography coupled with flame ionization detection (HS-GC-FID) is a reliable and specific method for detecting and quantifying trace levels of this compound, a potential genotoxic impurity, in pharmaceuticals like tramadol hydrochloride. [] The method demonstrates good accuracy, precision, and robustness, making it suitable for quality control. [] Another highly sensitive and selective method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) to determine this compound and other potential genotoxic impurities in abiraterone acetate. []
Q12: Are there methods for analyzing this compound in complex matrices like food products?
A13: Yes, gas chromatography-mass spectrometry (GC-MS) combined with a multi-isotopic internal standard technique allows for the accurate determination of four different chloropropanols, including this compound-1,3-diol, in food items like soy sauce and instant noodle seasoning. [] This method exhibits excellent linearity and recovery rates, highlighting its effectiveness in quantifying these compounds in various food matrices. [] Another study employed both GC-MS with electron ionization (EI) and negative chemical ionization (NCI) modes for simultaneous analysis of this compound-1,3-diol and other chloropropanols in soy sauce and flavorings. [] They investigated heptafluorobutyric anhydride modified with triethylamine as a derivatization reagent. []
Q13: Have any studies focused on the determination of fatty acid esters of this compound-1,3-diol in vegetable oils?
A14: A gas chromatography-mass spectrometry method has been developed for determining fatty acid esters of this compound-1,3-diol (2-MCPD esters) and 3-chloropropane-1,2-diol (3-MCPD esters) in vegetable oils. [] This method focuses on optimizing hydrolysis, derivatization, and extraction steps to enhance sensitivity and accuracy. [] Another study developed a GC-MS method for analyzing 2-MCPDEs, 3-MCPDEs, 1,3-dichloro-2-propanol fatty acid esters (1,3-DCPEs), and 2,3-dichloro-1-propanol fatty acid esters (2,3-DCPEs) in refined corn oil using solid-phase extraction and selected ion monitoring. []
Q14: Are there alternative blowing agents to this compound in phenol foam production?
A17: While this compound is used as a blowing agent in producing phenol foam with superior adiabatic properties, [] exploring alternative blowing agents with lower environmental impacts and comparable performance characteristics is crucial for sustainable manufacturing practices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
